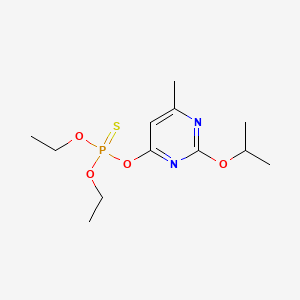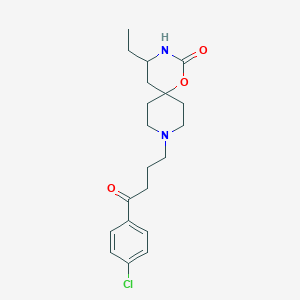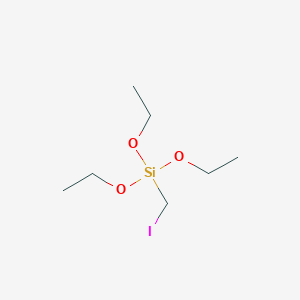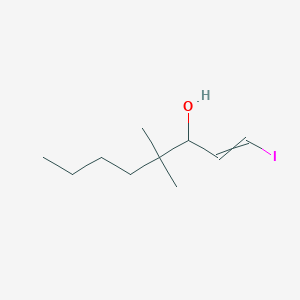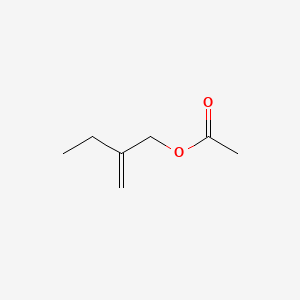
2-Methylene-1-butanol, acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylene-1-butanol, acetate, also known as 2-Methyl-1-butyl acetate, is an organic compound with the molecular formula C7H14O2. It is an ester formed from the reaction of 2-methyl-1-butanol and acetic acid. This compound is commonly used in the fragrance and flavor industry due to its pleasant fruity odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylene-1-butanol, acetate can be synthesized through an esterification reaction, where 2-methyl-1-butanol reacts with acetic acid in the presence of a mineral acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion and produce the ester along with water as a byproduct .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids like sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then distilled to separate the ester from other components .
Chemical Reactions Analysis
Types of Reactions
2-Methylene-1-butanol, acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2-methyl-1-butanol and acetic acid in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The ester can be oxidized to produce carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 2-Methyl-1-butanol and acetic acid.
Reduction: 2-Methyl-1-butanol.
Oxidation: Carboxylic acids.
Scientific Research Applications
2-Methylene-1-butanol, acetate has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential use in drug formulation and delivery.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-Methylene-1-butanol, acetate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 2-methyl-1-butanol and acetic acid, which can then participate in further biochemical reactions. The compound’s effects are mediated through its interactions with enzymes and receptors involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-butanol: The alcohol precursor to the ester.
2-Methylbutyl acetate: Another ester with similar properties.
Acetic acid 2-methylbutyl ester: Another name for 2-Methylene-1-butanol, acetate
Uniqueness
This compound is unique due to its specific structure and the resulting properties, such as its pleasant fruity odor, which makes it valuable in the fragrance and flavor industry. Its reactivity and versatility in chemical reactions also distinguish it from other similar compounds .
Properties
CAS No. |
55670-09-2 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-methylidenebutyl acetate |
InChI |
InChI=1S/C7H12O2/c1-4-6(2)5-9-7(3)8/h2,4-5H2,1,3H3 |
InChI Key |
WKGRWJCXJGXZFB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


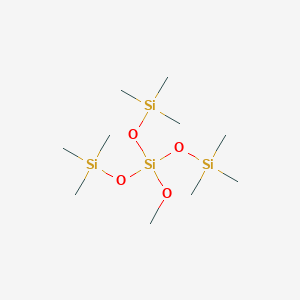

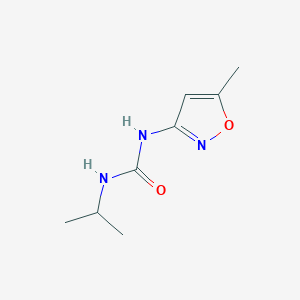

![(10R,13S,17R)-5'-Methoxy-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolan]-3-ol](/img/structure/B14643563.png)
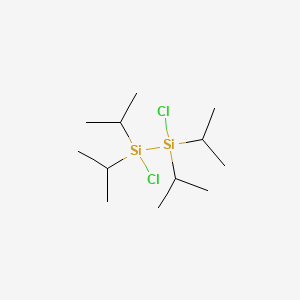
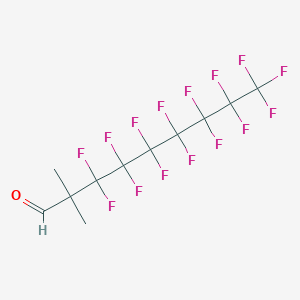
![2,2-Dimethyl-3-{3-methyl-6-[4-(propan-2-yl)phenyl]hexyl}oxirane](/img/structure/B14643580.png)
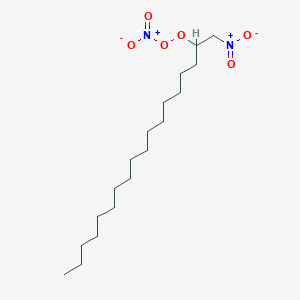
![nickel;(6Z)-6-[[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14643588.png)
